8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate
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Overview
Description
8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chlorinated chromen core, a benzyl carbamate group, and a phenylpropanoate moiety, making it a unique molecule with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple steps:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde, under acidic or basic conditions.
Formation of the Benzyl Carbamate Group: This step involves the reaction of the chromen derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Phenylpropanoate Moiety: The final step involves the esterification of the chromen derivative with 2-amino-3-phenylpropanoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanoate moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups in the chromen core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological pathways and interactions due to its unique structure.
Medicine: Potential use as a lead compound in drug discovery for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: Applications in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, chromen derivatives are known to interact with various enzymes and receptors in the body. The presence of the benzyl carbamate and phenylpropanoate groups may enhance its binding affinity and specificity towards certain molecular targets, such as kinases, proteases, or G-protein coupled receptors. The exact pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Structurally related to chromens, coumarins are known for their anticoagulant and anti-inflammatory properties.
Flavonoids: Another class of chromen derivatives with antioxidant and anticancer activities.
Benzopyrans: Similar core structure with diverse biological activities.
Uniqueness
8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is unique due to the combination of its chlorinated chromen core, benzyl carbamate group, and phenylpropanoate moiety. This unique structure may confer distinct pharmacological properties and potential advantages over other similar compounds in terms of potency, selectivity, and bioavailability.
Properties
Molecular Formula |
C29H24ClNO6 |
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Molecular Weight |
518.0 g/mol |
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C29H24ClNO6/c30-23-15-22-20-12-7-13-21(20)27(32)36-25(22)16-26(23)37-28(33)24(14-18-8-3-1-4-9-18)31-29(34)35-17-19-10-5-2-6-11-19/h1-6,8-11,15-16,24H,7,12-14,17H2,(H,31,34)/t24-/m0/s1 |
InChI Key |
WKEZRBULJDFEDU-DEOSSOPVSA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C(CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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